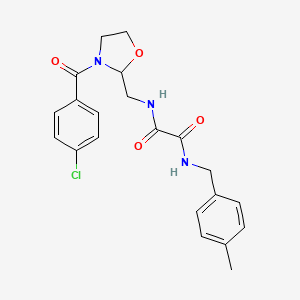

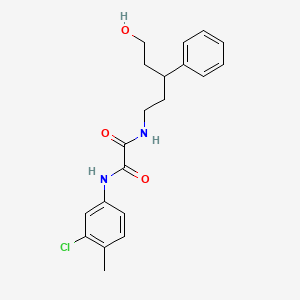

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

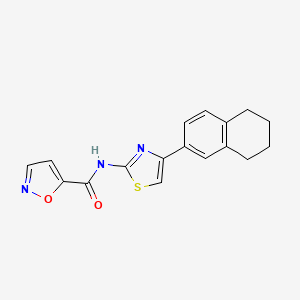

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as CB-1 agonist, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The oxazolidin-2-one nucleus, found in compounds like linezolid, has gained prominence due to its unique mechanism of action as an antibacterial agent. Linezolid, which belongs to this class, has been successfully used in the pharmaceutical market. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of the initiation complex. Linezolid’s effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has made it a valuable therapeutic option .

Chiral Auxiliary in Stereoselective Transformations

The 1,3-oxazolidin-2-one framework serves as a versatile chiral auxiliary in synthetic organic chemistry. Researchers utilize it for stereoselective transformations, enabling the synthesis of complex molecules with specific stereochemistry. By incorporating this scaffold, scientists can control the spatial arrangement of functional groups during chemical reactions, leading to desired enantiomers or diastereomers. The use of oxazolidin-2-ones as chiral building blocks has applications in drug discovery, natural product synthesis, and asymmetric synthesis .

HDAC Inhibition

Studies have explored derivatives of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide as inhibitors of histone deacetylases (HDACs). Specifically, analogues with 4-phenylacetyl and 4-cinnamoyl substitutions at different positions have demonstrated promising activity as HDAC inhibitors in vitro. HDACs play a crucial role in gene expression regulation, and their inhibition has implications in cancer therapy and other diseases .

Other Potential Applications

While the compound’s natural occurrence is rare, its structural features suggest potential applications beyond those mentioned above. Further research may uncover additional uses, such as in drug design, materials science, or catalysis. However, due to limited data, these areas remain speculative and require further investigation.

Eigenschaften

IUPAC Name |

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-14-2-4-15(5-3-14)12-23-19(26)20(27)24-13-18-25(10-11-29-18)21(28)16-6-8-17(22)9-7-16/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCLOYHCBDTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)